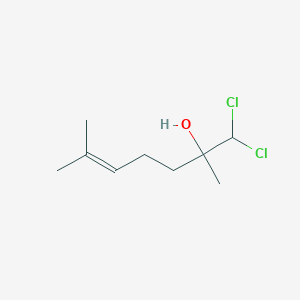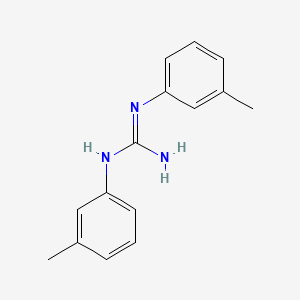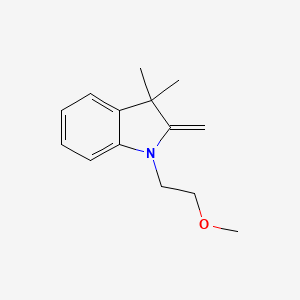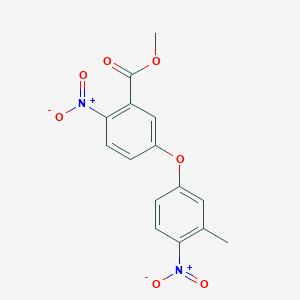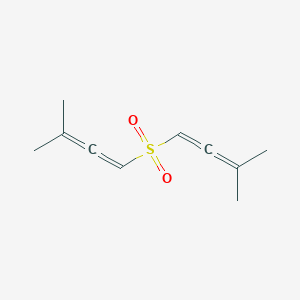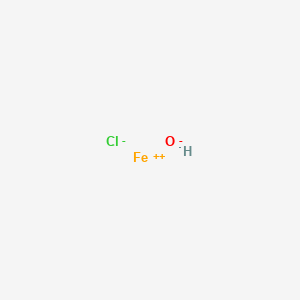
Iron(2+);chloride;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+);chloride;hydroxide, also known as ferrous chloride hydroxide, is a compound that consists of iron in the +2 oxidation state, chloride ions, and hydroxide ions. This compound is of significant interest due to its unique chemical properties and its applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(2+);chloride;hydroxide can be synthesized through various methods. One common laboratory method involves the reaction of iron(2+) salts, such as iron(2+) sulfate or iron(2+) chloride, with a strong base like sodium hydroxide. The resulting precipitate is this compound: [ \text{FeCl}_2 + 2 \text{NaOH} \rightarrow \text{Fe(OH)}_2 + 2 \text{NaCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced as a by-product of other chemical processes. For example, it can be generated during the treatment of steel production wastes with hydrochloric acid. The reaction involves the dissolution of iron in hydrochloric acid, forming iron(2+) chloride, which can then react with water to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Iron(2+);chloride;hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to iron(3+) hydroxide in the presence of oxygen or other oxidizing agents: [ 4 \text{Fe(OH)}_2 + O_2 + 2 \text{H}_2\text{O} \rightarrow 4 \text{Fe(OH)}_3 ]
Reduction: It can be reduced back to iron(2+) ions using reducing agents like hydrogen gas.
Substitution: this compound reacts with hydrochloric acid to form iron(2+) chloride and water: [ \text{Fe(OH)}_2 + 2 \text{HCl} \rightarrow \text{FeCl}_2 + 2 \text{H}_2\text{O} ]
Major Products: The major products formed from these reactions include iron(3+) hydroxide, iron(2+) chloride, and water .
Applications De Recherche Scientifique
Iron(2+);chloride;hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various organic synthesis reactions and as a precursor for other iron compounds.
Biology: It plays a role in the study of iron metabolism and its effects on biological systems.
Medicine: this compound is used in the treatment of iron deficiency anemia and as a component in certain pharmaceutical formulations.
Industry: It is utilized in water treatment processes to remove contaminants like arsenic, selenium, and phosphate. .
Mécanisme D'action
The mechanism of action of iron(2+);chloride;hydroxide involves its ability to participate in redox reactions. In biological systems, iron(2+) ions can be oxidized to iron(3+) ions, which play a crucial role in various enzymatic processes and oxygen transport. The compound’s ability to undergo oxidation and reduction reactions makes it an essential component in many biochemical pathways .
Comparaison Avec Des Composés Similaires
Iron(2+) chloride (FeCl2): Similar in composition but lacks the hydroxide component.
Iron(2+) hydroxide (Fe(OH)2): Similar but does not contain chloride ions.
Iron(3+) chloride (FeCl3): Contains iron in the +3 oxidation state and has different chemical properties.
Uniqueness: Iron(2+);chloride;hydroxide is unique due to its combination of chloride and hydroxide ions, which allows it to participate in a broader range of chemical reactions compared to its individual components. This combination also enhances its solubility and reactivity in various environments .
Propriétés
Numéro CAS |
51198-18-6 |
|---|---|
Formule moléculaire |
ClFeHO |
Poids moléculaire |
108.30 g/mol |
Nom IUPAC |
iron(2+);chloride;hydroxide |
InChI |
InChI=1S/ClH.Fe.H2O/h1H;;1H2/q;+2;/p-2 |
Clé InChI |
VEMXBTAZPODUAZ-UHFFFAOYSA-L |
SMILES canonique |
[OH-].[Cl-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


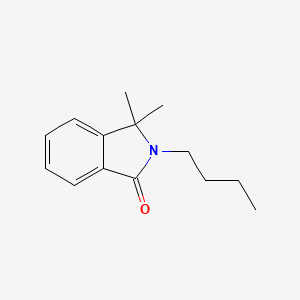
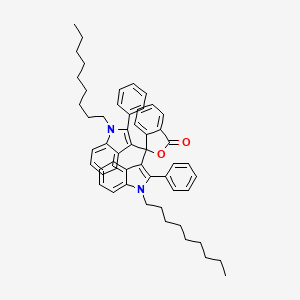
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
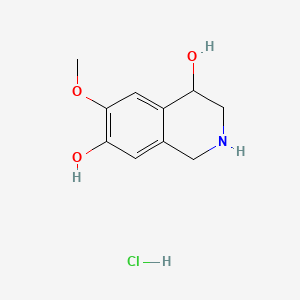
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)
